molecular formula C21H17F2N5O3S B2927390 N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-48-0

N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2927390
CAS No.: 852437-48-0
M. Wt: 457.46
InChI Key: YKTVXIXUQJGVRT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent, cell-permeable allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2), a key node in the RAS/MAPK signaling pathway. Its mechanism of action involves stabilizing SHP2 in its auto-inhibited closed conformation, thereby preventing its interaction with upstream signaling partners and subsequent activation of the downstream ERK1/2 cascade. This targeted inhibition makes it a critical research tool for investigating the role of SHP2 in oncogenesis, particularly in cancers driven by receptor tyrosine kinases (RTKs) and those resistant to first-generation targeted therapies. Researchers utilize this compound to explore SHP2's function as a central mediator in multiple signaling networks, including those involving PD-1/PD-L1 in the tumor microenvironment, suggesting potential applications in immuno-oncology research. Given that SHP2 is a crucial downstream effector of many oncogenic drivers and its inhibition can overcome resistance to various kinase inhibitors, this compound is highly valuable for studying combination therapy approaches and for developing new strategies to treat RTK-driven and KRAS-mutant cancers. Its specific pharmacological profile enables detailed studies of pathway dynamics, feedback mechanisms, and cell proliferation and survival signaling in a research setting.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3S/c1-30-16-6-3-12(9-17(16)31-2)21-26-25-18-7-8-20(27-28(18)21)32-11-19(29)24-15-5-4-13(22)10-14(15)23/h3-10H,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTVXIXUQJGVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A difluorophenyl moiety.
  • A triazolo-pyridazin core.
  • A thioacetamide functional group.

The molecular formula is C17H15F2N3O3SC_{17}H_{15}F_2N_3O_3S, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antitumor effects.
  • Anti-inflammatory properties.
  • Antimicrobial activity.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to triazolo-pyridazin derivatives. For instance:

  • A study demonstrated that triazole derivatives could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanisms involved include modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BA549 (lung cancer)3.2Cell cycle arrest
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been well-documented. For example:

  • Triazole derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential for this compound to modulate inflammatory responses.

Table 2: Anti-inflammatory Activity Data

CompoundModel SystemEffect Observed
Compound CRAW264.7 cellsDecreased IL-6 expression
This compoundTBDTBD

Antimicrobial Activity

Research into the antimicrobial properties of triazole-containing compounds has shown promising results against various pathogens:

  • Triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Further exploration is warranted for the specific antimicrobial efficacy of the compound .

Case Studies

A notable study conducted on a related compound highlighted its efficacy in reducing tumor size in xenograft models. The study reported a significant reduction in tumor volume compared to controls when administered at specific dosages over a defined period .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The target compound shares a common [1,2,4]triazolo[4,3-b]pyridazine core with the following analogs (Table 1):

Compound Name R1 (Triazolo Position 3) R2 (Acetamide Nitrogen) Molecular Formula Molecular Weight
N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (Target) 3,4-dimethoxyphenyl 2,4-difluorophenyl C₂₂H₁₉F₂N₅O₃S 487.48 (calc.)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-fluorophenyl 3-(trifluoromethyl)phenyl C₂₁H₁₅F₄N₅OS 477.43
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 4-methoxyphenyl 3,4-dimethoxyphenyl C₂₂H₂₁N₅O₄S 451.5
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide 4-ethoxyphenyl 3-fluorophenyl C₂₁H₁₈FN₅O₂S 423.5

Key Observations:

In contrast, analogs with 3-fluorophenyl () or 4-ethoxyphenyl () substituents exhibit reduced electron-donating capacity, which may alter target affinity or solubility.

The 3,4-dimethoxyphenyl group in increases hydrophilicity but may reduce membrane permeability compared to fluorinated analogs .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Substituent Chemistry
Property Target Compound
Lipophilicity (LogP) Moderate (fluorine + methoxy) High (CF₃ group) Moderate (methoxy dominance) Moderate (ethoxy + fluorine)
Solubility Low to moderate Very low (CF₃ reduces solubility) Moderate (polar methoxy groups) Low (ethoxy reduces polarity)
Metabolic Stability High (fluorine resistance) Very high (CF₃ stability) Moderate Moderate

Research Findings:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability but reduces aqueous solubility due to its hydrophobic nature .
  • Methoxy vs. Ethoxy: The 4-ethoxyphenyl group in introduces greater steric hindrance than methoxy analogs, which may limit binding to flat aromatic receptor sites .
  • Fluorine Positioning: The 2,4-difluorophenyl group in the target compound avoids ortho steric clashes observed in analogs with meta-substituted fluorines (e.g., ) .

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is synthesized via cyclocondensation of β-aroyl propionic acid derivatives with hydrazine hydrate. For example:

  • β-Aroyl propionic acid synthesis :
    • 3,4-Dimethoxybenzaldehyde undergoes Claisen-Schmidt condensation with diethyl succinate in the presence of sodium ethoxide to form β-(3,4-dimethoxybenzoyl)propionic acid.
    • Reaction conditions : Ethanol, reflux, 6–8 hours.
  • Cyclization to 4,5-dihydropyridazin-3(2H)-one :
    • β-(3,4-Dimethoxybenzoyl)propionic acid (0.1 mol) reacts with hydrazine hydrate (0.21 mol) in ethanol under reflux for 3 hours.
    • Yield : 70–75%.

Triazole Ring Annulation

The dihydropyridazinone intermediate undergoes dehydrogenation and cyclization:

  • Dehydrogenation with chloranil :
    • 6-(3,4-Dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (0.05 mol) is treated with chloranil (0.05 mol) in dimethyl sulfoxide (DMSO) at 80°C for 3 hours to yield the fully aromatic pyridazin-3(2H)-one.
    • Monitoring : TLC (ethyl acetate:chloroform, 6:4).
  • Triazole formation via hydrazine cyclization :
    • The pyridazinone intermediate reacts with hydrazine hydrate (0.15 mol) in ethanol under reflux for 6 hours.
    • Key step : Intramolecular cyclization forms thetriazolo[4,3-b]pyridazine core.

Thiolation of the Pyridazine Ring

The 6-position of the triazolo-pyridazine is functionalized with a thiol group:

  • Thiol introduction via phosphorus pentasulfide (P₂S₅) :
    • 3-(3,4-Dimethoxyphenyl)-triazolo[4,3-b]pyridazine (0.1 mol) reacts with P₂S₅ (0.3 mol) in dry pyridine at 110°C for 12 hours.
    • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
    • Yield : 60–65%.

Synthesis of 2-Bromo-N-(2,4-Difluorophenyl)Acetamide

Acetamide Formation

  • Acylation of 2,4-difluoroaniline :
    • 2,4-Difluoroaniline (0.1 mol) reacts with bromoacetyl chloride (0.12 mol) in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (0.15 mol).
    • Reaction time : 2 hours.
    • Yield : 85–90%.

Thioether Coupling Reaction

Nucleophilic Substitution

The thiolate anion of 3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine-6-thiol reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide:

  • Base-mediated coupling :
    • Thiol intermediate (0.1 mol) and 2-bromoacetamide (0.12 mol) are stirred in DMF with potassium carbonate (0.3 mol) at 60°C for 8 hours.
    • Monitoring : TLC (ethyl acetate:hexane, 7:3).
    • Workup : Extraction with DCM, washing with brine, and solvent evaporation.

Purification

  • Flash chromatography :
    • Silica gel column using DCM:methanol (95:5) gradient.
    • Purity : >95% (HPLC).

Characterization Data

Spectral Analysis

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N triazole).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.72 (s, 1H, triazole-H),
    • δ 7.45–7.20 (m, 3H, difluorophenyl),
    • δ 6.95–6.85 (m, 3H, dimethoxyphenyl),
    • δ 4.10 (s, 2H, SCH₂CO),
    • δ 3.80 (s, 6H, OCH₃).
  • MS (ESI) : m/z 457.5 [M+H]⁺.

Physicochemical Properties

  • Molecular formula : C₂₁H₁₇F₂N₅O₃S.
  • Melting point : 210–212°C (decomp.).
  • Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.

Optimization and Challenges

  • Cyclization efficiency :
    • Excess hydrazine hydrate (1.5 eq) improves triazole ring formation.
  • Thiol stability :
    • Thiol intermediates are prone to oxidation; reactions require inert atmosphere (N₂/Ar).
  • Purification challenges :
    • Polar byproducts are removed via gradient elution in flash chromatography.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Reference
Pyridazine cyclization Ethanol, reflux, 6 h 70
Triazole annulation Hydrazine hydrate, 6 h 65
Thioether coupling K₂CO₃, DMF, 60°C, 8 h 75

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